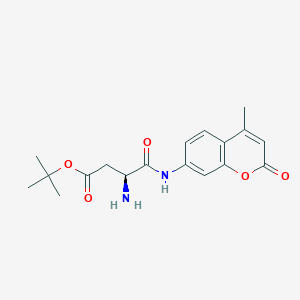

H-Asp(OtBu)-AMC

Description

Overview of Fluorogenic Peptide Substrates and Their Role in Enzyme Studies

Fluorogenic peptide substrates are molecules designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific enzyme. sigmaaldrich.com These substrates typically consist of a peptide sequence recognized by the target protease, linked to a fluorophore that is quenched in the intact molecule. medchemexpress.com Upon enzymatic hydrolysis of a specific peptide bond, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence intensity. medchemexpress.comresearchgate.net This change in fluorescence can be monitored in real-time to provide a continuous and highly sensitive measure of enzyme activity. pnas.org

The use of fluorogenic substrates offers several advantages in enzyme studies:

High Sensitivity: The turn-on fluorescence signal allows for the detection of very low levels of enzyme activity. glpbio.com

Continuous Monitoring: Enzyme kinetics can be followed in real-time, enabling the determination of initial reaction rates and the study of enzyme inhibition.

Convenience: These assays are often performed in a simple mix-and-read format, suitable for high-throughput screening of enzyme inhibitors. pnas.org

Significance of Aspartic Acid Residues in Protease and Peptidase Substrate Recognition

Aspartic acid is a crucial amino acid in the context of protease-substrate interactions. A major class of proteases, known as aspartic proteases, utilizes two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. bdbiosciences.com Beyond the catalytic mechanism, the recognition of aspartic acid at specific positions (P1, P2, etc.) within a substrate sequence is a key determinant of specificity for many proteases.

For example, caspases, a family of cysteine proteases central to apoptosis, exhibit a strong preference for cleaving substrates after an aspartic acid residue at the P1 position. capes.gov.brpeptide.com Similarly, Granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated apoptosis, also recognizes and cleaves substrates at aspartic acid residues. sigmaaldrich.comunc.edu Therefore, synthetic peptides containing aspartic acid are essential for designing specific substrates and inhibitors for these important enzyme families. The substitution of aspartic acid with its isomer, isoaspartic acid, can dramatically influence substrate recognition and turnover by these proteases, often leading to a loss of cleavage. researchgate.net

Role of 7-amino-4-methylcoumarin (B1665955) (AMC) as a Fluorescent Reporter in Biochemical Assays

7-amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of fluorogenic enzyme substrates. echelon-inc.com When the amino group of AMC is linked to the C-terminus of a peptide via an amide bond, its fluorescence is effectively quenched. medchemexpress.com Enzymatic cleavage of this amide bond liberates the free AMC molecule, which is highly fluorescent. researchgate.netsigmaaldrich.com

AMC exhibits favorable spectral properties for biochemical assays, with excitation typically around 345-380 nm and emission in the blue region of the spectrum at approximately 445-460 nm. medchemexpress.comsigmaaldrich.com This allows for sensitive detection with standard fluorescence plate readers and microscopes. The synthesis of aminoacyl-AMC derivatives is a key step in the preparation of these fluorogenic substrates. researchgate.net

Table 1: Spectroscopic Properties of 7-amino-4-methylcoumarin (AMC)

| Property | Value |

| Excitation Maximum | ~345-380 nm medchemexpress.comsigmaaldrich.com |

| Emission Maximum | ~445-460 nm medchemexpress.comsigmaaldrich.com |

| Appearance of Free AMC | Highly Fluorescent researchgate.net |

| Appearance of Peptide-conjugated AMC | Quenched Fluorescence medchemexpress.com |

The combination of the specific recognition of the aspartic acid residue by certain proteases and the sensitive fluorescent readout provided by AMC makes H-Asp(OtBu)-AMC and related peptide derivatives powerful reagents for studying the activity of these enzymes in both purified systems and complex biological samples.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

tert-butyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |

InChI |

InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m0/s1 |

InChI Key |

ISJTVSWMMWLGJF-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for H Asp Otbu Amc and Its Derivatives

Protection Group Chemistry for Aspartic Acid in Peptide Synthesis

The trifunctional nature of aspartic acid, with its α-amino, α-carboxyl, and β-carboxyl groups, necessitates a robust protection strategy during peptide synthesis to prevent unwanted side reactions. The choice of protecting groups is paramount to ensure the selective formation of the desired peptide bonds.

Synthesis and Handling of H-Asp(OtBu)-OH Intermediates

H-Asp(OtBu)-OH, or L-Aspartic acid 4-tert-butyl ester, is a crucial intermediate where the side-chain carboxyl group is protected as a tert-butyl ester. nih.gov This protection is vital to prevent the β-carboxyl group from participating in peptide bond formation.

The synthesis of H-Asp(OtBu)-OH typically involves the selective esterification of the β-carboxyl group of aspartic acid. One common method is the reaction of an N-protected aspartic acid derivative, such as Z-L-Asp, with a tert-butylating agent. researchgate.net The N-protecting group is subsequently removed to yield the desired H-Asp(OtBu)-OH.

Proper handling and storage of H-Asp(OtBu)-OH are essential to maintain its integrity. It is typically a white to off-white solid and should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation. nih.govresearchgate.netnih.gov

Table 1: Physicochemical Properties of H-Asp(OtBu)-OH

| Property | Value |

| CAS Number | 3057-74-7 |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Room temperature, inert atmosphere, dark place |

Application of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

In modern peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-terminus of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-Asp(OtBu)-OH is the standard building block for introducing aspartic acid residues into a peptide chain using this strategy. anaspec.com

The tert-butyl (OtBu) protecting group on the side chain is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc deprotection, ensuring that the side chain remains protected throughout the peptide assembly. nih.gov However, a significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. mesalabs.com This side reaction can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. researchgate.net To mitigate this, strategies such as using bulkier side-chain protecting groups or modified deprotection cocktails have been developed. merckmillipore.com

Methods for Coupling Asp(OtBu) to 7-amino-4-methylcoumarin (B1665955) (AMC)

The conjugation of the protected aspartic acid derivative, Asp(OtBu), to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), is a key step in creating the fluorogenic building block.

Direct Amidation Techniques for H-Asp(OtBu)-AMC Formation

The formation of the amide bond between the α-carboxyl group of H-Asp(OtBu)-OH and the amino group of 7-amino-4-methylcoumarin is typically achieved through direct amidation. This reaction requires the activation of the carboxylic acid. A variety of coupling reagents, commonly used in peptide synthesis, can be employed for this purpose.

These reagents facilitate the formation of a reactive intermediate that is susceptible to nucleophilic attack by the amino group of AMC. The choice of coupling reagent and reaction conditions is crucial to ensure high yield and minimize side reactions, such as racemization.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Agent Class |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Aminium/Uronium Salt |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt |

The selection of the appropriate coupling reagent often depends on factors such as the steric hindrance of the reactants and the desired reaction kinetics. peptide.comsigmaaldrich.com

Utilization of this compound as a C-Terminal Building Block in SPPS

Once synthesized, this compound can be utilized as the C-terminal building block in SPPS to generate peptide-AMC conjugates. A common approach involves the use of pre-loaded resins, where an AMC derivative is already attached to the solid support. For instance, resins such as Fmoc-Asp(Wang resin)-AMC are commercially available. merckmillipore.com

This methodology simplifies the synthesis, as the peptide chain is elongated directly from the AMC-functionalized support. merckmillipore.com The assembly of the peptide proceeds in the C-to-N direction using standard Fmoc-SPPS protocols. peptide.com Due to the steric hindrance of the resin-bound AMC-modified amino acid, the coupling of the subsequent amino acid may require double coupling or the use of more potent activating reagents like PyBOP® or TBTU to ensure complete acylation. merckmillipore.com

Assembly of this compound-Containing Peptidic Substrates

The assembly of peptidic substrates containing the this compound moiety is predominantly carried out using automated or manual SPPS. The process involves a series of repetitive steps of deprotection and coupling.

The general workflow for the synthesis of a peptide-AMC substrate using a pre-loaded AMC resin is as follows:

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF. peptide.com

Fmoc Deprotection: The Fmoc protecting group of the C-terminal amino acid-AMC is removed using a solution of piperidine in DMF. peptide.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent and coupled to the deprotected amino group on the resin.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the OtBu group on aspartic acid) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.govmerckmillipore.com

This solid-phase approach allows for the efficient and controlled synthesis of a wide variety of peptide-AMC substrates, which are invaluable tools for studying protease activity. nih.govnih.gov

Optimized Solid-Phase Peptide Synthesis Protocols for Long Sequences

The synthesis of long peptides using SPPS is often hampered by the aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. luxembourg-bio.com Standard protocols based on the Fmoc/tBu strategy are the foundation, but several optimizations are crucial when incorporating residues like this compound into sequences longer than approximately 50 amino acids. peptide.comnih.gov

Key optimization strategies include:

Use of Specialized Resins: Polyethylene glycol (PEG)-modified polystyrene resins are often employed to improve the solvation of the growing peptide chain and disrupt intermolecular hydrogen bonding that leads to aggregation. researchgate.net

Advanced Coupling Reagents: While standard coupling reagents are effective for many sequences, "difficult" couplings may require more potent aminium- or phosphonium-based reagents to ensure complete reaction. luxembourg-bio.com

Disrupting Secondary Structures: The primary cause of synthesis failure in long peptides is the formation of stable secondary structures (like β-sheets) on the solid support, which hinders reagent accessibility. nih.gov To mitigate this, "structure-breaking" elements are incorporated:

Pseudoproline Dipeptides: These units are temporarily introduced into the peptide backbone to create a "kink" that disrupts aggregation. They are later converted back to the native structure during final cleavage. luxembourg-bio.comresearchgate.net

Backbone Protection: The use of groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can physically block the hydrogen bonds required for β-sheet formation. nih.gov

Segment Condensation and Chemical Ligation Strategies

For the synthesis of very large peptides or small proteins, a convergent approach involving the coupling of smaller, protected peptide segments is often more effective than linear SPPS. peptide.comnih.gov This strategy localizes the challenges of a difficult synthesis to the preparation of smaller, more manageable fragments.

Native Chemical Ligation (NCL) is the most prominent segment condensation method. nih.gov The classic NCL reaction involves the chemoselective joining of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govchimia.ch This reaction forms a native peptide bond at the ligation site. dntb.gov.ua

A significant challenge arises when ligation is required at an aspartic acid residue itself. The presence of the side-chain carboxyl group can lead to side reactions, such as migration of the thioester moiety to the side chain, resulting in the formation of non-native peptide linkages. researchgate.net This necessitates the use of specialized side-chain protecting groups on the Asp residue that are stable during ligation but can be removed afterward. researchgate.net

Advanced Synthetic Challenges and Solutions in this compound Chemistry

Strategies for Minimizing Aspartimide Formation During Deprotection and Coupling

Aspartimide formation is a major side reaction that occurs during the piperidine-mediated removal of the Fmoc protecting group. nih.gov The reaction involves the cyclization of the aspartyl side chain with the backbone nitrogen, particularly when the following residue is sterically unhindered, such as glycine (B1666218) or serine. iris-biotech.deresearchgate.net This process can lead to a mixture of by-products, including α- and β-peptides, compromising the purity and yield of the target peptide. iris-biotech.de Several strategies have been developed to suppress this side reaction.

Modification of Deprotection Conditions: Reducing the basicity of the Fmoc removal step can significantly decrease the rate of aspartimide formation. This can be achieved by replacing piperidine with a weaker base like piperazine (B1678402) or by adding acidic additives to the standard piperidine solution. researchgate.netbiotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen following the aspartic acid residue. biotage.com The 2,4-Dimethylbenzyl (Dmb) group is commonly used for this purpose. Incorporating a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, masks the reactive nitrogen and prevents cyclization. nih.goviris-biotech.de The Dmb group is then removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de

Novel Side-Chain Protecting Groups: An alternative to the standard tert-butyl (tBu) ester is the use of a cyanosulfurylide (CSY) protecting group. This group masks the carboxylic acid via a stable C-C bond, which is completely resistant to base-catalyzed cyclization. nih.gov The CSY group is selectively cleaved under mild aqueous conditions with an electrophilic halogen species after the synthesis is complete. iris-biotech.denih.gov

| Strategy | Method | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Modified Deprotection | Using 50% morpholine (B109124) or 30% piperidine with 0.1 M HOBt or formic acid. | Simple to implement with standard building blocks. Reduces but does not eliminate side reaction. | Weaker bases may lead to incomplete Fmoc removal. Additives can complicate protocols. | researchgate.netbiotage.comiris-biotech.de |

| Backbone Protection | Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | Highly effective at preventing aspartimide formation. | Limited to specific sequences (e.g., Asp-Gly). Increased cost of specialized dipeptide. Can hinder coupling efficiency. | nih.goviris-biotech.debiotage.com |

| Novel Side-Chain Protection | Use of Fmoc-Asp(CSY)-OH instead of Fmoc-Asp(OtBu)-OH. | Completely suppresses aspartimide formation. | Requires a special cleavage step. Potential for side reactions (e.g., oxidation) during cleavage. Higher cost. | iris-biotech.denih.gov |

Impact of Side-Chain Protecting Groups on Overall Synthesis Fidelity and Yield

Increasing the steric bulk of the side-chain ester protecting group is a common strategy to physically block the cyclization reaction. biotage.com However, this approach presents a trade-off. While bulkier groups can reduce aspartimide formation, they can also negatively impact the synthesis in other ways.

Steric Hindrance: Extremely bulky protecting groups can hinder the approach of the incoming activated amino acid, leading to lower coupling efficiency and requiring longer reaction times or more potent coupling reagents. iris-biotech.de

Solubility: Some highly hydrophobic and bulky protecting groups can decrease the solubility of the protected amino acid derivative, making it more difficult to handle and potentially leading to precipitation during the coupling reaction. iris-biotech.denih.gov

The development of groups like cyanosulfurylide (CSY) was driven by the need to overcome these limitations. The CSY group not only prevents aspartimide formation but also imparts enhanced solubility to the amino acid derivative, addressing a key drawback of some bulky ester alternatives. iris-biotech.denih.gov

| Protecting Group | Aspartimide Suppression | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| -OtBu (tert-Butyl) | Low | Standard, low cost, readily available. | High propensity for aspartimide formation, especially in Asp-Gly sequences. | iris-biotech.depeptide.com |

| -OMpe (3-methylpent-3-yl) | Moderate | Increased steric bulk reduces aspartimide formation compared to OtBu. | Higher cost than OtBu. Does not completely eliminate the side reaction. | biotage.com |

| -OEpe / -OBno | High | Significantly more effective at suppression than OtBu due to greater steric bulk. | Can suffer from poor solubility and lower coupling efficiency. High cost. | iris-biotech.deiris-biotech.de |

| -CSY (Cyanosulfurylide) | Complete | Completely prevents aspartimide formation. Enhances solubility. | Requires special, non-standard cleavage conditions. Potential for side reactions during cleavage. | iris-biotech.denih.gov |

Enzyme Substrate Specificity Characterization Using H Asp Otbu Amc Based Probes

Profiling of Asp-Specific Proteases and Peptidases

Caspase Family Substrate Profiling and Specificity Elucidation (e.g., Caspase-3, Caspase-7)

Caspases, a family of cysteine proteases crucial for apoptosis, exhibit a strong preference for cleaving substrates after an aspartic acid residue at the P1 position. nih.govtandfonline.com Fluorogenic substrates like H-Asp(OtBu)-AMC are instrumental in profiling the activity of executioner caspases such as caspase-3 and caspase-7. merckmillipore.comsigmaaldrich.com While both enzymes recognize the DEVD (Asp-Glu-Val-Asp) sequence, subtle differences in their substrate specificities exist. nih.gov

Studies using combinatorial libraries with AMC-tagged peptides have shown that caspase-3 and caspase-7 share preferences for sequences containing DXXD, where X can be any amino acid. nih.gov However, research has also focused on developing more selective substrates. For instance, modifications to the classic DEVD sequence have been made to enhance affinity for caspase-3 and reduce cross-reactivity with caspase-7. nih.gov The use of such modified substrates allows for more precise measurement of individual caspase activities during apoptosis. merckmillipore.comnih.gov

Table 1: Caspase Substrate Specificity Findings

| Caspase | Preferred Recognition Sequence | Key Findings |

|---|---|---|

| Caspase-3 | DEVD (Asp-Glu-Val-Asp) | Generally considered the major executioner caspase, cleaving a broader range of substrates during apoptosis. nih.gov |

| Caspase-7 | DEVD (Asp-Glu-Val-Asp) | Shares substrate specificity with caspase-3 but also possesses unique substrates. nih.govnih.gov |

Proteasomal Caspase-like Activity Assessment Utilizing this compound Containing Substrates

The proteasome, a large protein complex responsible for degrading ubiquitinated proteins, possesses multiple proteolytic activities, including a caspase-like activity that cleaves after acidic residues. jneurosci.orgpromega.com This activity, also known as post-glutamyl peptide hydrolase (PGPH) activity, can be measured using fluorogenic substrates containing aspartic acid, such as Z-LLE-AMC or Z-nLPnLD-aminoluciferin. promega.comubpbio.com

Research has confirmed that the caspase-like sites of the proteasome preferentially cleave after aspartate residues over glutamate (B1630785) residues. nih.govresearchgate.net The use of substrates like Ac-XXX-Asp-AMC in positional scanning combinatorial libraries has been pivotal in determining the extended substrate specificity of these sites. researchgate.net These studies help to understand the proteasome's role in various cellular processes, including its involvement in apoptosis, where its activity can be modulated. jneurosci.org

Deubiquitinating Enzyme (DUB) Substrate Selectivity Studies with Engineered Ubiquitin-AMC Probes

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, playing a key regulatory role in the ubiquitin-proteasome system. chempep.combmbreports.org The activity of DUBs can be assayed using fluorogenic probes where ubiquitin is conjugated to AMC (Ub-AMC). chempep.comnih.gov Cleavage of the isopeptide bond releases the fluorescent AMC molecule, allowing for real-time monitoring of DUB activity. researchgate.netbmbreports.org

While standard Ub-AMC is a widely used tool, it can suffer from a lack of selectivity among the large family of DUBs. rsc.org To address this, engineered Ub-AMC probes have been developed. By introducing unnatural amino acids into the C-terminal region of ubiquitin, researchers can create probes with enhanced selectivity for specific DUBs. rsc.org This approach allows for more precise profiling of individual DUB activity and facilitates the screening for selective inhibitors. rsc.orgdrugtargetreview.com For example, a modified ubiquitin variant, M20, when conjugated to AMC, showed high selectivity for the deubiquitinase USP16. researchgate.net

Investigation of Other Aspartate-Directed Enzymes (e.g., PepA, Peptidase E)

Besides caspases and the proteasome, other peptidases exhibit specificity for aspartic acid residues. Peptidase E (PepE), for example, is an N-terminal Asp-specific dipeptidase, meaning it specifically hydrolyzes dipeptides with aspartic acid at the N-terminus. nih.gov It is unique in its strict specificity for Asp-X dipeptides and does not cleave peptides with other N-terminal amino acids. nih.gov

Aminopeptidase A (PepA) is another metallopeptidase that shows a preference for cleaving N-terminal glutamic and aspartic acid residues. researchgate.netoup.com The activity of these enzymes can be characterized using appropriate aspartyl-containing substrates. For instance, the chromogenic substrate Asp-pNA has been used to assay the activity of peptidase E. nih.gov

Table 2: Specificity of PepA and Peptidase E

| Enzyme | Specificity | Key Characteristics |

|---|---|---|

| Peptidase E (PepE) | Hydrolyzes N-terminal Asp-X dipeptides. nih.gov | Unique specificity for aspartyl dipeptides; does not cleave N-blocked peptides. nih.gov |

| Aminopeptidase A (PepA) | Cleaves N-terminal glutamic and aspartic acid residues. researchgate.net | A metallopeptidase involved in the final steps of protein turnover. researchgate.netoup.com |

Determinants of Substrate Recognition and Cleavage Efficiency

Criticality of the P1 Aspartic Acid Moiety for Enzyme Specificity

The amino acid at the P1 position, immediately preceding the cleavage site, is a primary determinant of specificity for many proteases. nih.govpurdue.edu For caspases and the serine protease granzyme B, an aspartic acid residue at the P1 position is a stringent requirement. nih.govpnas.orgnih.gov The catalytic activity of caspases can decrease by over 100-fold if the P1 aspartate is replaced by any other amino acid. illinois.edu

Influence of Proximal and Distal Amino Acid Positions (P4-P2, P1'-P4') on Substrate Binding and Hydrolysis

The interaction between a protease and its substrate is a highly specific event, governed by the amino acid residues flanking the scissile bond. This recognition occurs at the protease's active site, which is composed of a series of subsites (S and S'). Each subsite accommodates a corresponding amino acid residue of the substrate (P and P'). The residues on the N-terminal side of the cleavage site are denoted P1, P2, P3, P4, etc., while those on the C-terminal side are P1', P2', P3', P4', etc. nih.gov Probes based on this compound, which after deprotection yield peptides with a C-terminal Asp-AMC, are instrumental in dissecting these interactions, particularly for proteases that favor an aspartic acid at the P1 position, such as caspases. pnas.org

The amino acids at the P4 to P2 positions have a profound influence on substrate binding and the rate of hydrolysis. Studies using positional scanning synthetic combinatorial libraries (PS-SCL) with a fixed P1-Asp residue have elucidated the specific preferences of various proteases. google.com For instance, in studies of granzyme B, which requires a P1-Asp, the identity of the amino acids at the P2, P3, and P4 positions significantly alters cleavage efficiency. google.com Similarly, for the protease hepsin, which prefers arginine at P1, the P2, P3, and P4 positions still exhibit distinct preferences, favoring residues like threonine at P2, glutamine at P3, and proline at P4. portlandpress.com Research on fibroblast activation protein (FAP) has shown that while it has a strict requirement for Proline at P1 and Glycine (B1666218) at P2, it displays broader tolerance for various uncharged amino acids at the P3 and P4 positions. researchgate.netnih.gov Conversely, the presence of charged residues, especially acidic ones like Asp and Glu, at the P4 position can almost completely prevent cleavage by certain proteases like Kex2. researchgate.netresearchgate.net

The residues on the prime side (P1'-P4') of the cleavage also play a critical role. For FAP, small neutral or aromatic amino acids are preferred at the P1' and P2' positions, while negatively charged amino acids are favored at P3'. nih.gov This detailed characterization of subsite preferences allows for the design of highly selective substrates and inhibitors.

Table 1: Influence of P-site Residues on Protease Activity

| Protease | P4 Preference | P3 Preference | P2 Preference | P1 Requirement | Source(s) |

|---|---|---|---|---|---|

| Hepsin | Proline, Lysine | Glutamine, Lysine | Threonine, Leucine, Asparagine | Arginine | portlandpress.com |

| Fibroblast Activation Protein (FAP) | Broad (uncharged) | Glycine, Serine (small, neutral) | Glycine | Proline | researchgate.netnih.gov |

| Kex2 | Aliphatic, Basic (Not Asp, Glu) | Arginine | Not specified | Arginine/Lysine | researchgate.net |

| Granzyme B | Varies (e.g., Leucine) | Varies | Varies (narrow specificity) | Aspartic Acid | google.com |

Combinatorial Library Approaches for Substrate Optimization

Design and Construction of this compound-Based Peptide Combinatorial Libraries

Combinatorial chemistry is a powerful tool for rapidly synthesizing and screening a vast number of compounds to identify optimal enzyme substrates. nih.gov Fluorogenic peptide libraries based on this compound are particularly valuable for profiling proteases that recognize aspartic acid at the P1 position. The synthesis of these libraries typically employs Fmoc-based solid-phase peptide synthesis (SPPS). pnas.org

The core of the strategy involves the use of Fmoc-Asp(OtBu)-OH. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of aspartate, while the Fmoc group protects the N-terminus. For proteases requiring a P1-Asp, this allows the side-chain carboxylate to be anchored to a resin support. pnas.orgsigmaaldrich.com The peptide chain is then elongated by sequential coupling of other amino acids at the P2, P3, and P4 positions. In a positional scanning synthetic combinatorial library (PS-SCL), one position is systematically held constant with a specific amino acid, while the other positions are randomized by using an equimolar mixture of amino acids for the coupling step. nih.govabclonal.com

After synthesis of the desired peptide sequence (e.g., P4-P3-P2-Asp), the peptide is cleaved from the resin and the side-chain protecting groups, including the OtBu on the P1-Asp, are removed. The C-terminal carboxyl group of the P1-Asp is then coupled to the amine of 7-amino-4-methylcoumarin (B1665955) (AMC) in solution to generate the final fluorogenic substrate. capes.gov.brresearchgate.net An alternative, more efficient strategy involves using a bifunctional fluorophore like 7-amino-4-carbamoylmethylcoumarin (ACC), which can be attached to the solid support first, allowing for the direct synthesis of the peptide library onto the fluorophore. This method enables the incorporation of all 20 proteinogenic amino acids at the P1 position, broadening the applicability beyond Asp-specific proteases. pnas.org

High-Throughput Screening Methodologies for Identifying Enzyme Selectivity Profiles

High-throughput screening (HTS) of combinatorial peptide libraries allows for the rapid and systematic determination of an enzyme's substrate specificity. lifechemicals.comnih.govnih.gov The process utilizes the fluorogenic nature of the AMC- or ACC-tagged peptides. In their intact state, the fluorescence of the coumarin (B35378) group is minimal. However, upon enzymatic cleavage of the amide bond between the P1 residue and the fluorophore, the liberated AMC or ACC molecule exhibits a strong fluorescent signal. pnas.org

The screening is typically performed in multi-well plates, with each well containing a specific sub-library (e.g., all peptides with Alanine at the P2 position and randomized P3 and P4 positions). google.com The target protease is added to each well, and the rate of increase in fluorescence is monitored over time using a fluorimetric plate reader. google.combiorxiv.org The rate of hydrolysis in each well is directly proportional to the enzyme's preference for the fixed amino acid at that specific position.

By comparing the activity across all the sub-libraries for a given position (e.g., P4), a detailed selectivity profile can be generated. portlandpress.com This method allows for the screening of thousands of potential substrates in a single experiment. The data obtained creates a "pharmacophoric portrayal" of the protease's active site, which is invaluable for designing highly specific substrates for diagnostic assays or for developing potent and selective inhibitors for therapeutic applications. pnas.org The use of activity-based probes (ABPs) can further refine this process by helping to identify substrates that are highly selective for a target enzyme even within complex biological mixtures like cell lysates. plos.org

Kinetic Investigations of Enzymatic Reactions with H Asp Otbu Amc Substrates

Quantitative Measurement of Enzyme Activity via Real-Time AMC Release

The hydrolysis of H-Asp(OtBu)-AMC and its derivatives by proteases results in the liberation of the fluorescent AMC moiety. This release can be continuously monitored using a fluorometer, providing a real-time progress curve of the reaction. The rate of increase in fluorescence is directly proportional to the enzyme's activity under the given conditions.

The assay is typically performed in a microplate format, allowing for high-throughput screening and analysis. mdpi.combdbiosciences.com The fluorescence of the released AMC is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460-475 nm. bdbiosciences.comsigmaaldrich.comsigmaaldrich.com To accurately quantify the enzyme activity, a standard curve is generated using known concentrations of free AMC. sigmaaldrich.com This allows for the conversion of the measured fluorescence units into the concentration of the product formed over time.

For instance, in a caspase-3 assay, the enzyme is incubated with a substrate like Ac-DEVD-AMC, a derivative of this compound, and the fluorescence is measured at regular intervals. sigmaaldrich.com The initial linear portion of the resulting progress curve is used to determine the initial velocity of the reaction, which is a direct measure of the enzyme's activity.

Determination of Steady-State Enzyme Kinetic Parameters (Km, kcat, kcat/Km)

This compound and its analogs are instrumental in determining key steady-state kinetic parameters that characterize an enzyme's catalytic efficiency and its affinity for a substrate. These parameters include the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). libretexts.org

To determine these parameters, enzyme activity is measured at various substrate concentrations while keeping the enzyme concentration constant. The initial reaction rates (V0) obtained are then plotted against the corresponding substrate concentrations ([S]). This data is then fitted to the Michaelis-Menten equation:

V0 = (Vmax * [S]) / (Km + [S])

where Vmax is the maximum reaction velocity. From this analysis, Km, which represents the substrate concentration at which the reaction rate is half of Vmax, can be determined. libretexts.org

The catalytic constant, kcat, which represents the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit of time), is calculated using the equation:

kcat = Vmax / [E]T

For example, a fluorogenic caspase-3 substrate, Ac-DEVD-AMC, has been shown to exhibit Michaelis-Menten kinetics with a Km value of approximately 9.7 to 10 µM for caspase-3. bdbiosciences.comsigmaaldrich.com

Below is a representative data table illustrating the determination of kinetic parameters for a hypothetical enzyme with an this compound derivative.

| Substrate Concentration ([S]) (µM) | Initial Velocity (V0) (µM/min) |

|---|---|

| 1 | 0.09 |

| 2 | 0.17 |

| 5 | 0.33 |

| 10 | 0.50 |

| 20 | 0.67 |

| 50 | 0.83 |

| 100 | 0.91 |

From this data, one can calculate the kinetic parameters:

Km: ~10 µM

Vmax: ~1.0 µM/min

If the enzyme concentration ([E]T) was 0.01 µM, then kcat would be 100 min-1.

The kcat/Km would be 10 µM-1min-1.

Analysis of Complex Enzyme Kinetics and Mechanistic Insights

While many enzymatic reactions follow simple Michaelis-Menten kinetics, some exhibit more complex behaviors. Fluorogenic substrates like this compound are crucial for dissecting these intricate kinetic patterns and gaining deeper mechanistic insights.

Characterization of Biphasic Reaction Progress Curves

In some instances, the progress curves of enzymatic reactions are not linear but exhibit a biphasic nature, characterized by an initial burst or lag phase followed by a steady-state rate. researchgate.netnih.gov This can be indicative of several phenomena, including a slow conformational change in the enzyme upon substrate binding, the presence of multiple active sites with different catalytic rates, or product inhibition. researchgate.netbeilstein-journals.org

For example, studies on the 20S proteasome using the substrate Suc-Leu-Leu-Val-Tyr-AMC have revealed biphasic progress curves at higher substrate concentrations. researchgate.net These curves are characterized by an initial velocity that decays to a final, steady-state velocity, suggesting a complex kinetic mechanism. researchgate.net The analysis of such curves can provide valuable information about the underlying molecular events.

A hypothetical example of data from a biphasic reaction is presented below:

| Time (min) | Product Concentration (µM) |

|---|---|

| 0 | 0.00 |

| 1 | 0.25 |

| 2 | 0.45 |

| 5 | 0.80 |

| 10 | 1.10 |

| 15 | 1.30 |

| 20 | 1.45 |

Elucidation of Substrate Inhibition and Hysteretic Enzyme Behavior

High concentrations of a substrate can sometimes lead to a decrease in the reaction velocity, a phenomenon known as substrate inhibition. researchgate.net This can occur when two substrate molecules bind to the enzyme, with one binding to the active site and the other to an allosteric site, leading to a less active or inactive enzyme-substrate complex.

Hysteretic enzymes are those that respond slowly to rapid changes in substrate or effector concentration. researchgate.net This slow response is often due to a slow conformational change in the enzyme. Kinetic studies using fluorogenic substrates can reveal this behavior through pre-steady-state kinetic analysis. The 20S proteasome, for instance, has been identified as a hysteretic enzyme that is also subject to substrate inhibition. researchgate.net These complex kinetic behaviors suggest a flexible protein structure that can be modulated by ligand binding at multiple cooperative active sites. researchgate.net

Characterization of Enzyme Inhibition Mechanisms Using this compound Derivatives

Derivatives of this compound are widely used to screen for and characterize enzyme inhibitors. By measuring the enzyme's activity in the presence of varying concentrations of a potential inhibitor, one can determine the inhibitor's potency (often expressed as the IC50 value) and its mechanism of action (e.g., competitive, non-competitive, or uncompetitive). uni-due.de

For competitive inhibition, the inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetic analysis will show an increase in the apparent Km with no change in Vmax.

In non-competitive inhibition, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. This results in a decrease in Vmax with no change in Km.

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.

For example, studies on pyroglutamyl-peptidase II have utilized a continuous fluorometric assay with a specific substrate to identify and characterize competitive inhibitors. portlandpress.comnih.gov The inhibition constant (Ki) can be calculated from the kinetic data to provide a quantitative measure of the inhibitor's potency. portlandpress.comnih.gov

Aza-peptide derivatives have also been developed as inhibitors for proteases like caspases, and their inhibitory mechanisms have been elucidated through kinetic studies and structural analysis. tandfonline.com

The following table summarizes the effects of different types of inhibitors on kinetic parameters:

| Inhibition Type | Effect on Vmax | Effect on Km |

|---|---|---|

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

Advanced Applications and Chemical Tool Development with H Asp Otbu Amc Scaffolds

Design and Synthesis of Activity-Based Probes (ABPs) Incorporating H-Asp(OtBu)-AMC Scaffolds

The utility of the this compound scaffold extends beyond simple fluorogenic substrates to the creation of activity-based probes (ABPs). ABPs are powerful chemical tools that covalently bind to the active site of enzymes, allowing for direct assessment of their catalytic activity. The general synthesis strategy involves the initial solid-phase peptide synthesis (SPPS) of a specific peptide sequence (P4-P2) that is recognized by the target protease. capes.gov.brresearchgate.net This peptide is then coupled in solution to the this compound moiety, creating a targeted fluorogenic substrate. capes.gov.brresearchgate.netnih.gov This modular synthesis allows for the creation of a wide variety of probes tailored to different enzymes.

Strategies for Irreversible Labeling of Enzyme Active Sites

To convert a substrate into an irreversible ABP, the structure is modified to include an electrophilic group, often called a "warhead," which forms a stable covalent bond with a nucleophilic residue in the enzyme's active site, typically a cysteine or serine. A prominent example is the acyloxymethyl ketone (AOMK) warhead. researchgate.netstanford.edu Probes such as Asp-AOMK are designed to target cysteine proteases like caspases and legumain, which specifically recognize and cleave after aspartic acid residues. researchgate.netstanford.edumdpi.com

The peptide portion of the probe directs the warhead to the specific enzyme target. For instance, the sequence Asp-Glu-Val-Asp (DEVD) is an optimal recognition motif for caspase-3, a key executioner enzyme in apoptosis. mdpi.compnas.org By creating a probe like biotin-DEVD-AOMK, the AOMK group is delivered specifically to the active site of caspase-3, where it reacts with the catalytic cysteine to form an irreversible bond. pnas.org These AOMK-based probes have demonstrated greater selectivity and lower background labeling compared to older classes of probes, such as those with fluoromethyl ketone (FMK) warheads. nih.gov Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, have also been developed as effective reversible inhibitors and ABPs for caspases and legumains. tandfonline.com

Development of Fluorescent Activity-Based Probes (FABPs) for Target Engagement Studies

For direct visualization of enzyme activity and target engagement within biological systems, fluorescent activity-based probes (FABPs) are developed. This is achieved by attaching a fluorescent reporter tag, such as carboxyfluorescein or a cyanine (B1664457) dye like Cy5, to the ABP. nih.govuni-freiburg.de The resulting probe allows for sensitive detection of active enzymes in complex mixtures like cell lysates through methods such as in-gel fluorescence scanning. nih.govuni-freiburg.de

These FABPs are invaluable for target engagement studies, which aim to confirm that a potential drug is binding to its intended target in a cellular environment. In a competitive ABPP experiment, a cell lysate is pre-incubated with an inhibitor before the addition of the FABP. If the inhibitor binds to the target enzyme, it will block the active site and prevent the FABP from labeling it, resulting in a decreased fluorescent signal. mdpi.com This method provides a direct readout of inhibitor potency and selectivity against endogenous enzymes. mdpi.comfrontiersin.org

Engineering for Enhanced Specificity and Biological Targeting

A significant challenge in protease research is distinguishing the activity of individual enzymes from highly related family members that share similar substrate specificities. To overcome this, probes derived from the this compound scaffold are engineered for enhanced specificity and novel targeting capabilities.

Incorporation of Non-Canonical or Unnatural Amino Acids into this compound Probes

One powerful strategy to enhance probe selectivity is the incorporation of non-canonical amino acids (ncAAs) into the peptide recognition sequence. nih.gov Standard solid-phase peptide synthesis (SPPS) readily accommodates the inclusion of a vast array of ncAAs, allowing for fine-tuning of a probe's binding affinity and specificity. mdpi.com By systematically replacing amino acids in a substrate sequence with ncAAs, it is possible to design probes that are selectively recognized by a single target enzyme while being ignored by closely related off-targets. This approach has been successfully used to develop highly selective substrates and probes for various proteases, including deubiquitinating enzymes (DUBs), demonstrating a principle that is broadly applicable to protease families like caspases. rsc.org

Development of Orthogonal Labeling and Proximity-Induced Reaction Strategies

Advanced probe design employs sophisticated chemical strategies to improve targeting and reporting.

Orthogonal Labeling: This approach decouples the probe's binding event from its detection by incorporating a bioorthogonal chemical handle, such as an azide (B81097) or an alkyne. This handle is chemically inert within the cell but can be specifically reacted with a complementary reporter tag (e.g., a fluorophore or biotin) via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). uantwerpen.befrontiersin.org This strategy has been used to develop caspase-3 probes where a fluorine-19-labeled AOMK probe is first administered, followed by labeling with a fluorine-18 (B77423) radioisotope via CuAAC for detection by Positron Emission Tomography (PET). uantwerpen.be

Proximity-Induced Reactions: This strategy enhances specificity by designing a probe that requires two binding interactions for efficient labeling. For example, a probe can be synthesized with a reversible binding element (like an aldehyde) that targets the enzyme's active site, and a second, less reactive electrophile (like an acrylamide) positioned to react with a nearby, non-catalytic residue. nih.gov The covalent reaction only occurs efficiently when the probe is bound to the active site, bringing the secondary electrophile into close proximity with its target. This concept was demonstrated in a coupled protein and probe engineering approach, where a specific caspase was mutated to introduce a cysteine residue near the active site, which could then be irreversibly labeled by a specially designed probe. nih.gov This dual-recognition requirement dramatically increases the specificity of the labeling reaction. nih.govuantwerpen.be

Contributions to Chemical Proteomics and Functional Analysis in Complex Biological Systems

The development of advanced ABPs and FABPs from the this compound scaffold has made significant contributions to the field of chemical proteomics. stanford.edu These tools allow researchers to move beyond measuring static protein levels (traditional proteomics) to directly profiling the activity of enzymes within complex biological systems like cell lysates, tissue homogenates, and even living organisms. stanford.edufrontiersin.org

Using probes like Asp-AOMK, researchers can specifically label and identify active forms of proteases such as caspases and legumain in crude proteomes, distinguishing their activity from that of other protease families like cathepsins. researchgate.netstanford.edu This enables the functional characterization of enzymes in their native environment and the study of their roles in signaling pathways like apoptosis and inflammation. nih.govtandfonline.com

Furthermore, competitive activity-based protein profiling (ABPP) has become a cornerstone of modern drug discovery. mdpi.com By using these sophisticated probes in competition with small molecule libraries, it is possible to screen for potent and selective enzyme inhibitors directly in a cellular context. This provides a more accurate assessment of a compound's efficacy and potential off-target effects than traditional in vitro assays, accelerating the development of new therapeutic agents. frontiersin.org

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | L-Aspartic acid β-tert-butyl ester α-(7-amino-4-methylcoumarin) amide |

| Ac-DEVD-AMC | N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin |

| Fmoc-Asp(OtBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl ester |

| AOMK | Acyloxymethyl ketone |

| FMK | Fluoromethyl ketone |

| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |

| PET | Positron Emission Tomography |

| SPPS | Solid-Phase Peptide Synthesis |

Investigation of Protease Functions in Cell Lysates and Biological Extracts

The fluorogenic substrate this compound serves as a fundamental tool for quantifying the activity of specific protease families within complex biological mixtures such as cell lysates and tissue extracts. The molecule's design is centered on an aspartic acid (Asp) residue linked via an amide bond to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). The side-chain carboxyl group of the aspartate is protected by a tert-butyl (OtBu) ester. In its intact state, the substrate is non-fluorescent. However, upon enzymatic cleavage of the Asp-AMC bond by a protease that recognizes aspartate residues in its substrate, the AMC moiety is liberated. Free AMC exhibits strong fluorescence when excited with ultraviolet light (typically ~340-360 nm), with an emission maximum around 440-460 nm. The rate of increase in fluorescence is directly proportional to the activity of the target protease(s) in the sample.

This substrate is particularly valuable for studying endopeptidases that exhibit a primary specificity for cleaving peptide bonds C-terminal to an aspartate residue. The most prominent examples of such enzymes are the caspases and the cytotoxic lymphocyte protease granzyme B, both of which are central regulators of apoptosis (programmed cell death).

In a typical experimental workflow, researchers induce a biological process, such as apoptosis, in a cell culture model. Subsequently, cell lysates are prepared from both treated (e.g., with a pro-apoptotic drug) and untreated control populations. The addition of this compound to these lysates initiates the enzymatic reaction. By monitoring the fluorescence intensity over time, a direct comparison of the total Asp-specific protease activity between the samples can be made. A marked increase in fluorescence in the treated sample lysate is indicative of the activation of executioner caspases (e.g., caspase-3, -7) or granzyme B.

The table below presents illustrative data from an experiment assessing apoptosis induction in a cancer cell line following treatment with a chemotherapeutic agent.

| Sample ID | Cell Line | Treatment | Protease Activity (ΔRFU/hour) | Interpretation |

|---|---|---|---|---|

| CTL-01 | Jurkat T-cells | Vehicle (DMSO) | 158 | Baseline/background protease activity |

| TRT-01 | Jurkat T-cells | Staurosporine (1 µM) | 9,450 | Strong activation of Asp-specific proteases (e.g., caspases) |

| CTL-02 | MCF-7 | Vehicle (DMSO) | 112 | Baseline/background protease activity |

| TRT-02 | MCF-7 | TRAIL (100 ng/mL) | 7,820 | Strong activation of Asp-specific proteases (e.g., caspases) |

Application in Identifying and Validating Novel Enzyme Targets

Beyond its use in measuring established enzymatic pathways, the this compound scaffold is a cornerstone in the discovery and validation phases of enzyme-targeted research, particularly in high-throughput screening (HTS) for novel inhibitors and the characterization of unassigned proteases.

In the context of drug discovery, this compound is frequently used in HTS campaigns to identify small molecule inhibitors of therapeutically relevant Asp-specific proteases. For example, to find novel inhibitors of caspase-1 for treating inflammatory diseases, an assay can be configured in a multi-well plate format. Each well would contain a buffered solution with recombinant human caspase-1, the this compound substrate, and a unique compound from a large chemical library. After a defined incubation period, the fluorescence in each well is measured. A compound that effectively inhibits caspase-1 will prevent the cleavage of the substrate, resulting in a low fluorescence signal. These "hits" are then selected for further validation, including dose-response analysis and selectivity profiling.

Furthermore, this compound is instrumental in the functional validation of newly identified or putative proteases. When genomic or proteomic studies suggest a novel protein may function as a protease with specificity for aspartate residues, a direct biochemical test is required for confirmation. The purified recombinant protein can be incubated with this compound. The generation of a fluorescent signal provides strong evidence that the protein is indeed a protease and confirms its P1-site specificity for aspartate.

This substrate also serves as a foundational chemical scaffold for creating more sophisticated tools. By systematically replacing the N-terminal hydrogen with different amino acids, researchers can synthesize a library of di-, tri-, or tetrapeptide-AMC substrates. This library can then be used to profile the extended substrate specificity (P4-P2 positions) of a novel protease, providing critical insights into its biological substrates and function. The tert-butyl protecting group itself can be modified or replaced to alter the probe's physicochemical properties, such as solubility or cell permeability, enabling the development of advanced chemical tools for in-cell or in-vivo applications.

The table below summarizes data from a hypothetical HTS campaign designed to identify inhibitors of granzyme B.

| Compound ID | Test Concentration | Enzyme Activity (% of Control) | Calculated % Inhibition | Hit Status |

|---|---|---|---|---|

| Cmpd-4815 | 10 µM | 98.2% | 1.8% | Inactive |

| Cmpd-5231 | 10 µM | 8.7% | 91.3% | Primary Hit |

| Cmpd-6904 | 10 µM | 51.5% | 48.5% | Weak Activity |

| Cmpd-8128 | 10 µM | 15.3% | 84.7% | Primary Hit |

Methodological Considerations and Analytical Techniques for H Asp Otbu Amc Research

Optimization of Fluorometric Assay Conditions for H-Asp(OtBu)-AMC Substrates

Optimizing the conditions for a fluorometric assay is critical to ensure the validity and sensitivity of the kinetic data obtained. For assays involving this compound, this involves systematically adjusting several parameters to achieve the highest signal-to-background ratio and ensure that the measured activity is truly representative of the enzyme's properties.

Key parameters for optimization include:

Buffer Composition and pH: The choice of buffer (e.g., Tris, HEPES, phosphate (B84403) buffer) and its pH are crucial as enzyme activity is highly pH-dependent. The optimal pH must be determined for the specific enzyme under investigation, which often falls within the physiological range (e.g., pH 7.4 or 7.5). nih.govbiorxiv.org

Temperature: Enzymatic reactions are sensitive to temperature. Assays are typically conducted at a constant, controlled temperature, often 37°C, to mimic physiological conditions and ensure consistent reaction rates. nih.govnih.gov

Substrate Concentration: The concentration of this compound must be carefully selected. For determining kinetic parameters like the Michaelis-Menten constant (Km), a range of substrate concentrations is used. nih.gov It is important to ensure the substrate is soluble in the assay buffer; organic solvents like DMSO may be used to prepare stock solutions, but their final concentration in the assay must be low enough to not affect enzyme activity. pnas.org

Enzyme Concentration: The concentration of the enzyme should be set to ensure the reaction rate is linear over the desired measurement period. This is typically determined through a series of dilutions to find a concentration that results in a steady increase in fluorescence without rapid substrate depletion. pnas.org

Microplate Selection: For high-throughput screening, the choice of microplate is important. Black microplates are preferred for fluorescence assays as they minimize background fluorescence and prevent light scattering between wells, thereby improving the signal-to-noise ratio. bitesizebio.com

A typical optimization process involves varying one parameter at a time while keeping others constant and measuring the initial reaction rates. The results guide the selection of the final assay conditions.

Table 1: General Parameters for Fluorometric Assay Optimization

| Parameter | Common Range/Options | Purpose |

|---|---|---|

| Buffer System | Tris, HEPES, Phosphate | Maintain stable pH |

| pH | 7.0 - 8.5 | Optimize enzyme-specific activity |

| Temperature | 25°C - 37°C | Ensure consistent reaction kinetics |

| Substrate [C] | 0.1 - 100 µM | Determine kinetic constants (Km, Vmax) |

| Enzyme [C] | nM - µM range | Ensure linear reaction rate |

| Plate Color | Black (opaque) | Reduce background and crosstalk |

Spectroscopic Detection and Quantification of AMC Fluorescence

The utility of this compound as a substrate lies in the significant change in the fluorescence properties of the AMC group upon cleavage. iris-biotech.de

Intact Substrate: When the AMC fluorophore is covalently linked to the peptide via an amide bond, its fluorescence is significantly quenched. iris-biotech.deresearchgate.net The conjugated peptide, this compound, exhibits weak fluorescence with excitation and emission maxima at shorter wavelengths, approximately 330 nm and 390 nm, respectively. iris-biotech.deresearchgate.net

Free Fluorophore: Upon enzymatic cleavage, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The liberation of the free amine group results in a dramatic increase in fluorescence quantum yield and a shift to longer wavelengths. iris-biotech.de Free AMC has optimal excitation in the range of 340-380 nm and a strong emission peak between 440-460 nm. pnas.orgaatbio.comubpbio.comrndsystems.com

This substantial spectral shift allows the fluorescence of the product to be monitored with minimal interference from the uncleaved substrate. iris-biotech.de Researchers typically use an excitation wavelength of around 360 nm or 380 nm and measure the emission at approximately 460 nm to specifically quantify the released AMC. pnas.orgubpbio.com

Table 2: Spectroscopic Properties of AMC Moiety

| State | Approximate Excitation Max (nm) | Approximate Emission Max (nm) | Fluorescence Intensity |

|---|---|---|---|

| Peptide-conjugated (e.g., this compound) | ~330 | ~390 | Low / Quenched |

| Free AMC (Post-cleavage) | 340 - 380 | 440 - 460 | High |

To convert the raw fluorescence units (RFU) from a spectrometer into a quantitative measure of product formation (e.g., moles or concentration), a calibration curve is essential. This is created by measuring the fluorescence of a series of known concentrations of free AMC under the exact same assay conditions (buffer, temperature, volume). nih.gov The resulting linear plot of fluorescence intensity versus concentration allows for the direct conversion of the experimental RFU values into the amount of product generated over time.

Background correction is equally important for accuracy. nih.gov Background fluorescence can originate from several sources, including the assay buffer components, the substrate itself, and autofluorescence from biological samples or the microplate. bitesizebio.commbfbioscience.com Common correction methods include:

Subtracting a "No-Enzyme" Control: A control reaction containing all components except the enzyme is run in parallel. The fluorescence value from this control is subtracted from the values of the experimental samples.

Subtracting a "Time-Zero" Reading: The fluorescence of each well is measured immediately after adding the enzyme (or before), and this value is subtracted from all subsequent readings from that same well.

Using Correction Algorithms: In microscopy-based assays, uneven illumination across the field of view can be a source of error. mbfbioscience.comresearchgate.net Flat-field correction or other image processing algorithms can be applied to correct for such artifacts. broadinstitute.org

Complementary Analytical Methods for Substrate and Product Characterization

While fluorometric assays are ideal for kinetic analysis, other analytical methods are indispensable for validating the substrate and characterizing the reaction products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptide substrates like this compound. springernature.com It is routinely used for:

Purity Assessment: Before use in an assay, the purity of the synthesized this compound substrate must be confirmed. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common method, where the substrate is separated from any impurities or byproducts from the synthesis. Purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, monitored at a specific UV wavelength (e.g., 214 or 220 nm). nih.govfrontiersin.org

Cleavage Analysis: HPLC can be used to monitor the enzymatic reaction itself. By taking samples at different time points, quenching the reaction (e.g., with trifluoroacetic acid), and analyzing them by HPLC, one can separate and quantify the remaining substrate and the newly formed products. nih.govnih.gov This provides an orthogonal method to confirm the results of the fluorometric assay and can help identify if multiple cleavage products are being formed.

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV Absorbance at 214, 220, or 254 nm |

Mass Spectrometry (MS) is a powerful tool for unequivocally confirming the identity of chemical compounds based on their mass-to-charge ratio (m/z). It is often coupled with HPLC (LC-MS) for the analysis of complex mixtures. rsc.orgrsc.org In the context of this compound research, MS is used to:

Confirm Substrate Identity: After synthesis and purification, MS is used to verify that the this compound substrate has the correct molecular weight, confirming its chemical identity. nih.govnih.gov

Identify Cleavage Products: Following an enzymatic reaction, MS analysis of the products confirms that cleavage has occurred at the expected amide bond. The analysis will show a peak corresponding to the mass of free AMC and another for the remaining peptide fragment, H-Asp(OtBu)-OH. This is crucial for verifying the enzyme's specificity and ensuring no unexpected side reactions have occurred. nih.govnih.gov

Data Processing, Statistical Analysis, and Interpretation of Enzymatic Assay Results

The use of this compound as a fluorogenic substrate in enzymatic assays generates raw data in the form of fluorescence intensity over time. Proper processing and analysis of this data are critical for deriving meaningful kinetic parameters and accurately interpreting enzyme behavior. The process involves converting raw fluorescence signals into reaction rates, applying statistical models to determine kinetic constants, and interpreting these constants within a biochemical context.

Data Processing

The initial output from a microplate reader or fluorometer is a series of relative fluorescence unit (RFU) values recorded at specific time intervals. This raw data forms a progress curve for the enzymatic reaction.

First, background fluorescence must be accounted for. Intrinsic fluorescence from test compounds, buffers, or the substrate itself can contribute to the signal. studylib.net To correct for this, control wells lacking the enzyme but containing all other reaction components are typically run in parallel. The average fluorescence from these control wells is subtracted from the fluorescence measured in the experimental wells.

The next step is to convert the corrected RFU values into the molar concentration of the product, the released 7-amino-4-methylcoumarin (AMC). This is achieved by creating a standard curve with known concentrations of free AMC. researchgate.netnih.gov The fluorescence of each standard is measured under the same conditions as the enzymatic assay, and a linear regression is performed to establish the relationship between fluorescence and molar concentration.

From the resulting progress curve of product concentration versus time, the initial velocity (V₀) of the reaction is determined. V₀ represents the rate of reaction during the early phase when the substrate concentration is not significantly depleted and product inhibition is negligible. This rate is calculated by identifying the initial linear portion of the curve and determining its slope through linear regression. nih.govexplorationpub.com Software is often used to analyze these progress curves and calculate the initial velocities. explorationpub.com

Statistical Analysis

Once initial velocities are determined for a range of this compound concentrations, the data are analyzed to calculate key enzymatic kinetic parameters. The most common model used is the Michaelis-Menten equation, which describes the relationship between the initial velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).

The equation is as follows: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Researchers fit the plot of V₀ versus substrate concentration to this equation using non-linear regression analysis. researchgate.netnih.gov This method is preferred over linearization plots (e.g., Lineweaver-Burk) as it generally provides a more accurate determination of the kinetic parameters. Software packages such as GraphPad Prism are frequently employed for this type of data fitting and statistical analysis. nih.govchemrxiv.orgmdpi.com

From the fitted Vₘₐₓ value, the catalytic constant, or turnover number (kcat), can be calculated if the enzyme concentration ([E]) is known (kcat = Vₘₐₓ / [E]). researchgate.netnih.gov The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ, known as the specificity constant, is a measure of the enzyme's catalytic efficiency and substrate preference. nih.gov

In studies involving inhibitors, a similar analytical approach is used. Dose-response curves are generated by measuring enzyme activity at various inhibitor concentrations. These data are then fitted to a suitable equation, such as a four-parameter variable slope model, to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. explorationpub.comchemrxiv.org The inhibitor constant (Kᵢ), a true measure of inhibitor potency, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Kₘ of the enzyme for the substrate. nih.govchemrxiv.org

Interactive Data Table: Example of Michaelis-Menten Data Analysis for an Enzyme with this compound This table contains representative data to illustrate the analysis process.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/s) |

|---|---|

| 5 | 0.11 |

| 10 | 0.20 |

| 20 | 0.33 |

| 40 | 0.50 |

| 80 | 0.67 |

| 160 | 0.80 |

| Derived Kinetic Parameters | Value |

| Vₘₐₓ | 1.00 µM/s |

Interpretation of Enzymatic Assay Results

The calculated kinetic parameters provide quantitative insights into the enzyme's function.

Kₘ (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is often used as an indicator of the enzyme's affinity for the substrate; a lower Kₘ value generally suggests a higher affinity.

Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the total amount of active enzyme.

kcat (Turnover Number): This constant indicates the maximum number of substrate molecules an enzyme can convert to product per second, providing a direct measure of its catalytic power.

For example, comparing the kinetic parameters for the hydrolysis of this compound by two different proteases can reveal which enzyme processes the substrate more efficiently.

Interactive Data Table: Comparative Kinetic Parameters This table presents hypothetical data for interpretive purposes.

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Protease A | 35 | 150 | 4.29 x 10⁶ |

It is also important to visually inspect the data plots. Deviations from the standard Michaelis-Menten hyperbola, such as sigmoidal curves or biphasic responses, can indicate more complex kinetic mechanisms like allosteric regulation, cooperativity among active sites, or substrate inhibition, which require more advanced models for accurate interpretation. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for H Asp Otbu Amc

Rational Design of Next-Generation H-Asp(OtBu)-AMC Derivatives with Enhanced Properties

The core structure of this compound provides a foundation for the rational design of next-generation derivatives with improved characteristics such as enhanced selectivity, increased sensitivity, and better cell permeability. The tert-butyl (OtBu) protecting group on the aspartic acid side chain and the AMC fluorophore are key modification points.

Researchers are exploring the synthesis of novel derivatives by altering the peptide sequence attached to the Asp(OtBu)-AMC core. By synthesizing a library of peptide-AMC substrates, it is possible to determine the substrate specificity of various proteases. nih.gov For instance, the synthesis of Ac-peptide-AMC, which involves coupling a protected peptide to an Asp-AMC moiety, allows for the systematic investigation of how amino acids at positions other than the cleavage site influence enzyme recognition and activity. nih.gov This approach enables the design of substrates that are more selectively cleaved by a specific enzyme, thereby reducing off-target effects and improving the accuracy of enzyme activity assays.

Furthermore, modifications to the AMC fluorophore itself are being investigated to enhance its photophysical properties. This includes shifting the excitation and emission wavelengths to reduce background fluorescence from biological samples and increasing the quantum yield for a brighter signal. The development of novel methods for synthesizing aminoacyl-AMC derivatives in high yields facilitates the creation of a diverse range of these enhanced probes. researchgate.net

Table 1: Strategies for Enhancing this compound Derivatives

| Modification Strategy | Target Property | Example Application |

| Altering the peptide sequence | Enhanced Selectivity | Designing substrates specific for individual caspase isoforms (e.g., caspase-3 vs. caspase-7). nih.gov |

| Modifying the AMC fluorophore | Increased Sensitivity | Developing probes with higher quantum yield for detecting low-level enzyme activity. |

| Introducing cell-penetrating peptides | Improved Cellular Uptake | Facilitating the in-vivo monitoring of enzyme activity within living cells. |

| Incorporating photoactivatable groups | Spatiotemporal Control | Enabling the activation of the probe at specific times and locations within a biological system. mdpi.com |

Integration of this compound Probes with Advanced Imaging and Sensing Technologies

The fluorogenic nature of the AMC group makes this compound and its derivatives ideal candidates for integration with advanced imaging and sensing technologies. These technologies allow for the real-time visualization and quantification of enzyme activity in complex biological environments, from single cells to whole organisms.

Fluorescence microscopy techniques, including confocal microscopy and two-photon microscopy, can be used to monitor the cleavage of this compound-based probes with high spatial and temporal resolution. This enables researchers to study the localization and dynamics of enzyme activation during cellular processes like apoptosis. rsc.org Furthermore, the development of activatable probes, which only become fluorescent upon cleavage, minimizes background signal and enhances the signal-to-noise ratio. mdpi.com

Positron Emission Tomography (PET) is another powerful imaging modality that can be adapted for use with this compound derivatives. By incorporating a positron-emitting radionuclide into the probe, it is possible to non-invasively image and quantify enzyme activity in vivo. uantwerpen.be This has significant implications for preclinical and clinical research, particularly in oncology, where it can be used to monitor tumor response to therapies that induce apoptosis. uantwerpen.be

Advanced imaging techniques such as fluorescence resonance energy transfer (FRET) can also be employed. A FRET-based probe could be designed with a donor and acceptor fluorophore flanking the aspartic acid cleavage site. In the intact probe, FRET occurs, but upon cleavage by a target enzyme, the fluorophores separate, leading to a change in the FRET signal. This provides a ratiometric readout that is less susceptible to variations in probe concentration and instrumental settings.

Expansion of this compound Applications to Novel Enzyme Classes and Biological Pathways

While caspases have been the primary targets for this compound-based substrates, the recognition of aspartic acid cleavage sites is not exclusive to this enzyme family. This opens up opportunities to expand the application of these probes to other enzyme classes and biological pathways.

One such class of enzymes is the proteasome, a multi-catalytic protease complex responsible for intracellular protein degradation. Certain proteasome subunits exhibit caspase-like activity, cleaving after acidic residues like aspartate. researchgate.netjneurosci.org this compound and its derivatives can be used to study the activity of these caspase-like sites and to screen for inhibitors that selectively target this activity. researchgate.net This is particularly relevant in the context of cancer, where proteasome inhibitors are used as therapeutic agents. researchgate.net

Legumains, a class of cysteine proteases, are another potential target. Some legumains have been shown to cleave after aspartic acid residues. The development of aza-peptide derivatives, where the alpha-carbon of an amino acid is replaced by a nitrogen atom, has led to potent and selective inhibitors of legumains, and similar design principles could be applied to create this compound-based substrates for these enzymes. tandfonline.com

Furthermore, exploring the substrate specificity of other proteases, such as granzyme B, a serine protease involved in cytotoxic T-cell-mediated apoptosis, could reveal new applications for this compound-based probes. By systematically screening these enzymes against a library of peptide-AMC substrates, researchers can identify new enzyme-substrate pairs and gain insights into their biological functions.

Contribution to Understanding Disease Mechanisms and Identification of Therapeutic Targets

The ability to monitor enzyme activity with high specificity and sensitivity makes this compound and its derivatives powerful tools for elucidating disease mechanisms and identifying novel therapeutic targets.

In the context of cancer, apoptosis is a critical process that is often dysregulated. nih.gov Probes based on this compound can be used to assess the apoptotic response of cancer cells to chemotherapy, helping to predict treatment efficacy and guide the development of new anticancer drugs. uantwerpen.be The identification of circulating proteins that are associated with cancer risk can also highlight potential therapeutic targets. medrxiv.org

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are also characterized by abnormal apoptosis and protease activity. google.com this compound-based probes can be employed in cellular and animal models of these diseases to study the role of specific proteases in neuronal cell death and to screen for compounds that can modulate this activity.

In inflammatory diseases, caspases play a key role in the processing of pro-inflammatory cytokines. By using this compound derivatives, researchers can investigate the activation of these inflammatory caspases and explore the therapeutic potential of inhibiting their activity. The use of these probes in studying disease mechanisms can ultimately lead to the identification of new biomarkers for diagnosis and prognosis, as well as novel targets for therapeutic intervention. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products